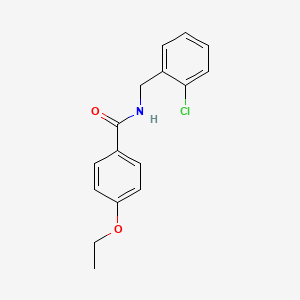
N-(2-chlorobenzyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-11 and is a member of the benzamide family. CB-11 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of CB-11 is not well understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release. CB-11 has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmitter release. This increase in inhibitory neurotransmitter release results in a decrease in neuronal activity, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CB-11 has been shown to have several biochemical and physiological effects. CB-11 has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Moreover, CB-11 has been shown to have analgesic properties, reducing pain sensation in animal models. CB-11 has also been shown to have anxiolytic properties, reducing anxiety and stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-11 has several advantages and limitations for lab experiments. One of the significant advantages of CB-11 is its high potency, making it an ideal candidate for studying the effects of GABA-A receptor modulation. Moreover, CB-11 has low toxicity, making it safe for use in animal studies. However, one of the limitations of CB-11 is its limited solubility in water, which can make it challenging to administer in animal studies.
Direcciones Futuras
CB-11 has several potential future directions for research. One of the significant future directions is the development of new drugs based on CB-11 for the treatment of various diseases. Moreover, CB-11 can be used as a tool to study the GABA-A receptor and its role in various physiological processes. Furthermore, CB-11 can be used to study the interactions between the GABA-A receptor and other neurotransmitter systems, leading to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, CB-11 is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CB-11 has been extensively studied for its potential applications in drug development, and its unique properties make it an ideal candidate for various applications. CB-11 has several advantages and limitations for lab experiments, and its potential future directions for research are vast. Overall, CB-11 is a promising compound that has the potential to contribute significantly to the field of scientific research.
Métodos De Síntesis
The synthesis of CB-11 involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of CB-11 as the final product. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
CB-11 has been extensively studied for its potential applications in various scientific fields. One of the significant applications of CB-11 is in the development of new drugs for the treatment of various diseases. CB-11 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Moreover, CB-11 has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOHVOCGNUFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
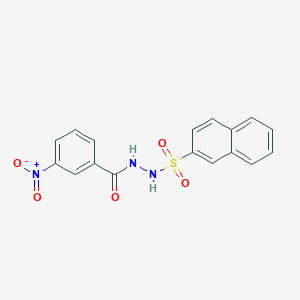
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
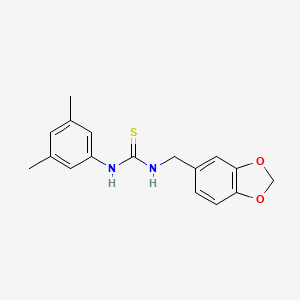
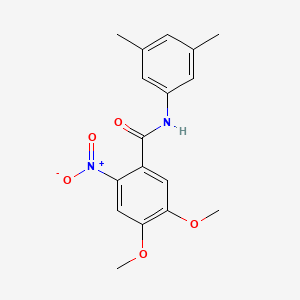
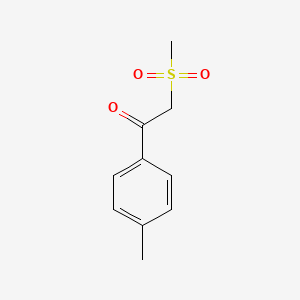


![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

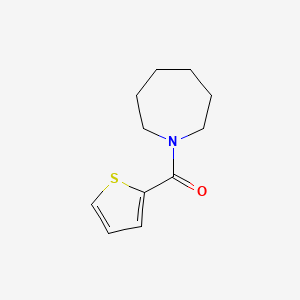
![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)